molecular formula C18H18ClFN2O3S B2839285 3-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 941954-60-5

3-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2839285
CAS No.: 941954-60-5
M. Wt: 396.86
InChI Key: LTCNDFASWDHZLD-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes a quinoline core, a sulfonamide group, and halogen substitutions

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In medicinal chemistry, 3-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide may serve as a lead compound for the development of new drugs. Its potential biological activities could include antimicrobial, anticancer, or anti-inflammatory effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Propyl Group: The propyl group can be introduced via a Friedel-Crafts acylation followed by a Clemmensen reduction.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with chlorosulfonic acid, followed by amination with the appropriate amine.

    Halogenation: The final step involves the selective halogenation of the aromatic ring to introduce the chlorine and fluorine atoms.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (chlorine and fluorine).

    Oxidation and Reduction: The quinoline core can be oxidized or reduced under appropriate conditions, affecting the overall reactivity of the molecule.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Products with different nucleophiles replacing the halogen atoms.

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. The quinoline core may interact with various biological receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinolone Derivatives: Compounds like ciprofloxacin and levofloxacin, which are used as antibiotics.

    Sulfonamide Derivatives: Compounds like sulfamethoxazole, which is also used as an antibiotic.

Uniqueness

What sets 3-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide apart is its unique combination of a quinoline core with a sulfonamide group and halogen substitutions. This structure may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3S/c1-2-9-22-17-7-4-13(10-12(17)3-8-18(22)23)21-26(24,25)14-5-6-16(20)15(19)11-14/h4-7,10-11,21H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCNDFASWDHZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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